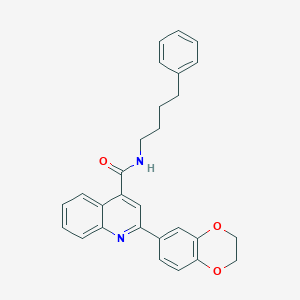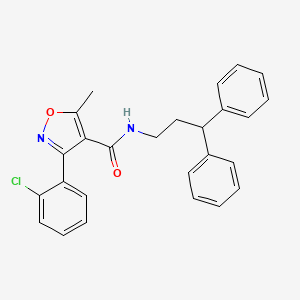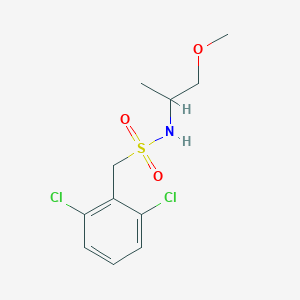![molecular formula C14H15N3OS B4721970 N-(3-methyl-2-pyridinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4721970.png)
N-(3-methyl-2-pyridinyl)-N'-[3-(methylthio)phenyl]urea
Vue d'ensemble
Description
N-(3-methyl-2-pyridinyl)-N'-[3-(methylthio)phenyl]urea, commonly known as MPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTU is a derivative of urea and has a molecular formula of C14H14N2OS.
Mécanisme D'action
The mechanism of action of MPTU involves its ability to inhibit the activity of certain enzymes, such as protein kinase C and caspase-3. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of oxidative stress and inflammation in neurodegenerative diseases. In plant growth regulation, MPTU enhances the activity of certain enzymes involved in plant growth and stress tolerance.
Biochemical and Physiological Effects:
MPTU has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of oxidative stress and inflammation in neurodegenerative diseases, and the enhancement of plant growth and stress tolerance. MPTU has also been shown to have low toxicity in animal studies, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPTU in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to the cells or organisms being studied. However, one limitation of MPTU is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the cost of synthesizing MPTU can be high, which may limit its use in some research settings.
Orientations Futures
There are several future directions for MPTU research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the optimization of its use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of MPTU and its potential side effects in humans. Overall, MPTU shows promising potential for various scientific research applications and warrants further investigation.
Applications De Recherche Scientifique
MPTU has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and plant growth regulation. In cancer research, MPTU has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. In neurodegenerative diseases, MPTU has been studied for its neuroprotective effects by reducing oxidative stress and inflammation. In plant growth regulation, MPTU has been shown to enhance plant growth and improve stress tolerance.
Propriétés
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-5-4-8-15-13(10)17-14(18)16-11-6-3-7-12(9-11)19-2/h3-9H,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYWMIDVHKORSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4721888.png)

![1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4721901.png)
![methyl 3-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4721904.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4721913.png)
![methyl 3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4721922.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4721926.png)

![4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4721956.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4721972.png)

![2-chloro-4-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4721984.png)
